molecular formula C11H11F3O B8427564 5-Trifluoromethyl-indan-2-yl-methanol

5-Trifluoromethyl-indan-2-yl-methanol

Cat. No. B8427564
M. Wt: 216.20 g/mol
InChI Key: XIDFOKYBKLGPHO-UHFFFAOYSA-N
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Patent
US07652053B2

Procedure details

The above 5-trifluoromethyl-indan-2-carboxylic acid (1.03 g, 4.47 mmol) was dissolved in THF (25 mL) and cooled to 0° C. To this solution was added a solution of borane in THF (1M, 6.5 mL). The mixture was warmed to room temperature and stirred for 1 hr. The mixture was treated with water (5 mL) and solvents were evaporated. The residue was extracted with ether and hydrochloric acid (1M). The organic phase was washed with brine and sodium bicarbonate solution. The ether solution was dried and solvents were evaporated to give oily material as 5-trifluoromethyl-indan-2-yl-methanol (0.98 g).
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([C:12](O)=[O:13])[CH2:6]2.B.O>C1COCC1>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([CH2:12][OH:13])[CH2:6]2

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
FC(C=1C=C2CC(CC2=CC1)C(=O)O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
6.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
were evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ether and hydrochloric acid (1M)
WASH
Type
WASH
Details
The organic phase was washed with brine and sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried
CUSTOM
Type
CUSTOM
Details
solvents were evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C2CC(CC2=CC1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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